An In-depth Technical Guide to the Physicochemical Properties of N-Cyclopropylformamide (CAS 58644-54-5)
An In-depth Technical Guide to the Physicochemical Properties of N-Cyclopropylformamide (CAS 58644-54-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclopropylformamide is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring a cyclopropyl ring attached to a formamide group, imparts unique conformational and electronic properties that make it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. The cyclopropyl group, a common motif in drug design, can influence a molecule's metabolic stability, potency, and binding affinity. This guide provides a detailed overview of the core physicochemical properties of N-Cyclopropylformamide, offering crucial data for its application in research and development.
Physicochemical Properties
The following table summarizes the key physicochemical properties of N-Cyclopropylformamide. It is important to note that while some experimental data is available, many of the listed properties are based on computational models due to a lack of extensive published experimental studies.
| Property | Value | Source Type | Reference |
| Identifiers | |||
| CAS Number | 58644-54-5 | - | [1] |
| Molecular Formula | C₄H₇NO | - | [1][2] |
| IUPAC Name | N-cyclopropylformamide | - | [2] |
| SMILES | O=CNC1CC1 | - | [1] |
| Molecular Properties | |||
| Molecular Weight | 85.10 g/mol | Computed | [1][2] |
| Exact Mass | 85.052763847 Da | Computed | [2] |
| Monoisotopic Mass | 85.052763847 Da | Computed | [2] |
| Topological Properties | |||
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Computed | [1][2] |
| Heavy Atom Count | 6 | Computed | [2] |
| Rotatable Bond Count | 1 | Computed | [2] |
| Hydrogen Bond Donor Count | 1 | Computed | [1][2] |
| Hydrogen Bond Acceptor Count | 1 | Computed | [1][2] |
| Predicted Properties | |||
| logP (Octanol-Water Partition Coefficient) | -0.1052 | Computed | [1] |
| pKa (Acid Dissociation Constant) | Data not readily available | - | |
| Physical Properties | |||
| Boiling Point | Data not readily available | - | |
| Melting Point | Data not readily available | - | |
| Density | Data not readily available | - |
Experimental Protocols
Protocol for Determining Aqueous Solubility
The solubility of an amide in aqueous solution can be determined using the shake-flask method, a standard technique for assessing the solubility of a compound.
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Preparation of Saturated Solution:
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Add an excess amount of N-Cyclopropylformamide to a known volume of purified water (e.g., 10 mL) in a sealed, temperature-controlled vessel.
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Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation:
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Allow the mixture to stand undisturbed at the constant temperature until the undissolved solid has settled.
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Centrifuge the sample to further separate the solid and liquid phases.
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Quantification:
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Carefully extract a known volume of the clear, saturated supernatant.
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Determine the concentration of N-Cyclopropylformamide in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
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Calculation:
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The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
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Protocol for Determining the Octanol-Water Partition Coefficient (logP)
The logP value, a measure of a compound's lipophilicity, is critical in drug development for predicting absorption and distribution. The shake-flask method is a common approach for its experimental determination.
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Preparation of Phases:
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Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated by shaking them together for 24 hours and then allowing them to separate.
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Prepare a stock solution of N-Cyclopropylformamide in one of the phases (typically the one in which it is more soluble).
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Partitioning:
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Add a known volume of the stock solution to a separation funnel containing known volumes of both the water and n-octanol phases.
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Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.
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Allow the phases to separate completely.
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Analysis:
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Carefully sample both the aqueous and n-octanol layers.
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Determine the concentration of N-Cyclopropylformamide in each phase using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).
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Calculation:
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The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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The logP is the base-10 logarithm of the partition coefficient.
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Mandatory Visualizations
Diagrams of Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key experimental and conceptual frameworks relevant to N-Cyclopropylformamide.
Caption: Plausible synthetic workflow for N-Cyclopropylformamide.
